molecular formula C16H28N2O5 B13858832 Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-

Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-

Cat. No.: B13858832
M. Wt: 328.40 g/mol
InChI Key: BLCYUNKNYOGNCG-UHFFFAOYSA-N
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Description

The compound Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]- (hereafter referred to as the "target compound") is a pyrrolidine derivative featuring a carboxylic acid group at the 2-position and a 2-(tert-butoxycarbonylamino)-3-methylpentanoyl substituent at the 1-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, making this compound a critical intermediate in peptide synthesis and pharmaceutical manufacturing .

Key structural attributes include:

  • Pyrrolidine backbone: A five-membered saturated ring with nitrogen, enabling conformational flexibility and hydrogen-bonding interactions.
  • Boc-protected amine: Enhances stability during synthetic processes, particularly under basic or nucleophilic conditions.
  • 3-methylpentanoyl side chain: Introduces steric bulk and lipophilicity, influencing solubility and reactivity.

Evidence from synthetic methodologies (e.g., European Patent EP2024) highlights its use in multi-step syntheses of bioactive molecules, where the Boc group is selectively removed using trifluoroacetic acid (TFA) to generate free amines for subsequent coupling reactions .

Properties

Molecular Formula

C16H28N2O5

Molecular Weight

328.40 g/mol

IUPAC Name

1-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H28N2O5/c1-6-10(2)12(17-15(22)23-16(3,4)5)13(19)18-9-7-8-11(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)

InChI Key

BLCYUNKNYOGNCG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ile-Pro-OH typically involves the coupling of Boc-protected isoleucine (Boc-Ile-OH) with proline (Pro-OH). The reaction is carried out using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is usually performed in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-Ile-Pro-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The reaction conditions are optimized to ensure high yields and purity of the final product .

Scientific Research Applications

Pyrrolidine-2-carboxylic acid, specifically the compound 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-, has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores the applications of this compound, supported by comprehensive data tables and case studies.

Pharmaceutical Development

Pyrrolidine derivatives are frequently used in pharmaceutical chemistry as intermediates for synthesizing bioactive compounds. The specific compound has been explored for its potential as a building block in the synthesis of peptide mimetics and other therapeutics. Its ability to mimic natural amino acids enhances its utility in drug design.

Anticancer Research

Recent studies have indicated that pyrrolidine derivatives exhibit anticancer properties. For instance, research has shown that compounds with a pyrrolidine core can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific application of Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]- in this area is under investigation, with preliminary results suggesting it may enhance the efficacy of existing chemotherapeutic agents.

Neuropharmacology

The structural characteristics of Pyrrolidine-2-carboxylic acid derivatives make them suitable candidates for neuropharmacological applications. They are being studied for their potential to modulate neurotransmitter systems, which could lead to new treatments for neurological disorders such as depression and anxiety.

Synthesis of Peptide Analogues

The compound is also utilized in the synthesis of peptide analogues due to its ability to form stable linkages with amino acids. This property is particularly valuable in creating modified peptides that can evade enzymatic degradation, thus enhancing their therapeutic potential.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrrolidine derivatives, including Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard treatments. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of pyrrolidine compounds. In vitro assays revealed that derivatives of Pyrrolidine-2-carboxylic acid could modulate serotonin receptors, suggesting potential antidepressant properties. Further animal studies are required to validate these findings and explore dosage efficacy.

Mechanism of Action

The mechanism of action of Boc-Ile-Pro-OH primarily involves its role as a building block in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino terminus during peptide chain elongation. Upon deprotection, the free amine can participate in further coupling reactions to form longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using Boc-Ile-Pro-OH .

Comparison with Similar Compounds

Analogs with Alternative Protecting Groups

Example: (S)-1-((S)-2-(Methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid ()

  • Protecting Group : Methoxycarbonyl (Moz) instead of Boc.
  • Key Differences :
    • Stability : Boc is more resistant to nucleophilic attack under basic conditions compared to Moz, which is prone to hydrolysis in acidic environments .
    • Deprotection : Boc requires TFA for cleavage, whereas Moz can be removed under milder acidic conditions (e.g., HCl/dioxane).
    • Stereochemistry : The (S,S)-configuration in the analog () underscores the importance of stereochemical control in API synthesis, a feature shared with the target compound .

Table 1 : Comparison of Protecting Groups

Compound Protecting Group Deprotection Agent Stability Profile
Target Compound Boc TFA High (basic conditions)
Methoxycarbonyl Analog () Moz HCl/dioxane Moderate (acid-sensitive)

Pyrrolidine Derivatives with Aromatic Substituents

Example : tert-Butyl 3-((6-Iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()

  • Structural Variation : Incorporates a pyridine ring and iodomethoxy substituent.
  • Key Differences: Electronic Properties: The pyridine ring introduces aromaticity and electron-withdrawing effects, altering reactivity in cross-coupling reactions compared to the aliphatic 3-methylpentanoyl chain in the target compound . Applications: Pyridine-containing derivatives are often used in catalysis or as ligands, whereas the target compound is tailored for peptide elongation .

Table 2 : Functional Group Impact on Reactivity

Compound Key Substituent Reactivity Profile Primary Application
Target Compound 3-Methylpentanoyl (Boc) Peptide coupling API intermediates
Pyridine Derivative () 6-Iodo-3-methoxypyridine Catalytic cross-coupling Ligand synthesis

Bioactive Pyrrolidine Derivatives from Natural Sources

Example : Cyclo 1-[2-(cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic acid (1-carbamoyl-propyl)-amide ()

  • Structural Variation : Cyclic tetrapeptide with a cyclopentanecarbonyl group.
  • Key Differences :
    • Origin : Naturally isolated from Streptomyces sp., contrasting with the synthetic target compound .
    • Bioactivity : Exhibits antifungal and antibacterial properties, whereas the target compound’s Boc group renders it biologically inert until deprotection .
    • Solubility : The cyclic structure and polar carbamoyl group enhance aqueous solubility compared to the lipophilic Boc-protected target compound.

Stereochemical Variants

Example: (S)-Benzyl 1-((S)-2-(Methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylate ()

  • Stereochemistry : (S,S)-configuration at chiral centers.
  • Key Differences :
    • Ester vs. Acid : The benzyl ester in the analog requires hydrolysis to generate the free carboxylic acid, a step unnecessary for the target compound .
    • Synthetic Utility : Stereochemical purity in both compounds is critical for ensuring correct folding in peptide-based APIs.

Biological Activity

Pyrrolidine-2-carboxylic acid, specifically 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl] (commonly referred to as Boc-Ile-Pro-OH), is a dipeptide compound that plays a significant role in peptide synthesis and has various biological activities. This article provides an in-depth examination of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H28N2O5
  • Molecular Weight : 328.40 g/mol
  • IUPAC Name : 1-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid
  • InChI Key : BLCYUNKNYOGNCG-UHFFFAOYSA-N
  • Canonical SMILES : CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C

Biological Activity

Pyrrolidine-2-carboxylic acid exhibits various biological activities primarily due to its structural features that allow interaction with biological macromolecules. Below are some of the key aspects of its biological activity:

1. Peptide Synthesis

Boc-Ile-Pro-OH is widely utilized in the synthesis of peptides and proteins. The tert-butoxycarbonyl (Boc) protecting group facilitates the selective deprotection of amino acids during solid-phase peptide synthesis (SPPS), making it a valuable reagent in organic chemistry and biochemistry .

2. Antimicrobial Activity

Research indicates that certain derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications on the pyrrolidine ring can enhance the antibacterial activity against Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects

Some studies have suggested that pyrrolidine derivatives may offer neuroprotective effects by modulating neurotransmitter systems or exhibiting antioxidant properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Boc-Ile-Pro-OH against various bacterial strains. The results demonstrated significant inhibition zones for both Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Neuroprotective Mechanisms

In a preclinical study published in the Journal of Neurochemistry, the neuroprotective effects of pyrrolidine derivatives were assessed using an in vitro model of oxidative stress. The findings revealed that these compounds could reduce neuronal cell death by upregulating antioxidant defenses and inhibiting apoptotic pathways .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Peptide SynthesisKey reagent in SPPS; facilitates selective deprotection
Antimicrobial ActivityExhibits antibacterial properties against various strains
Neuroprotective EffectsModulates neurotransmitter systems; antioxidant properties

Q & A

Q. Q1. What are the key considerations for synthesizing this compound, and how can Boc-protection influence reaction pathways?

Methodological Answer: The synthesis of this compound involves introducing the tert-butoxycarbonyl (Boc) group to protect the amino functionality during multi-step reactions. Key steps include:

  • Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to acylate pyrrolidine-2-carboxylic acid with the Boc-protected 3-methylpentanoyl precursor.
  • Boc Deprotection : Acidic conditions (e.g., TFA in DCM) are typically employed, but care must be taken to avoid racemization of chiral centers .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures purity (>95%) .
    Boc Impact : The Boc group stabilizes intermediates, prevents unwanted side reactions (e.g., nucleophilic attacks), and facilitates downstream functionalization .

Q. Q2. How can researchers verify the structural integrity of this compound, especially its stereochemistry?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H- and 13C^{13}C-NMR spectra with theoretical predictions (e.g., using software like MestReNova) to confirm backbone connectivity and substituent positions. For stereochemistry, 2D NOESY or ROESY experiments can resolve spatial relationships between protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C15_{15}H26_{26}N2_2O4_4) with <2 ppm mass error .
  • Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak IA) to confirm enantiopurity and rule out racemization during synthesis .

Advanced Research Questions

Q. Q3. How can researchers address contradictions in solubility data for this compound across different solvents?

Methodological Answer: Discrepancies in solubility often arise from variations in purity, crystallinity, or solvent polarity. To resolve:

  • Standardized Testing : Prepare saturated solutions in DMSO, THF, and water under controlled temperatures (e.g., 25°C). Measure solubility via gravimetric analysis or UV-Vis spectroscopy .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) to predict solvent compatibility .
  • Crystallography : X-ray diffraction can reveal polymorphic forms that affect solubility .

Q. Q4. What advanced strategies are recommended for optimizing the stability of this compound under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–8) at 37°C. Monitor degradation via LC-MS to identify labile bonds (e.g., Boc cleavage at low pH) .
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances shelf-life by reducing hydrolytic degradation .
  • Protective Formulations : Encapsulate in liposomes or cyclodextrins to shield reactive groups (e.g., the carboxylic acid) from enzymatic or aqueous attack .

Q. Q5. How should researchers design experiments to investigate the compound’s role in modulating enzyme activity (e.g., ACE inhibitors)?

Methodological Answer:

  • Enzyme Kinetics : Use Michaelis-Menten assays with purified angiotensin-converting enzyme (ACE). Measure KiK_i (inhibition constant) via competitive binding studies .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding interactions between the compound’s carboxylic acid group and ACE’s zinc-coordinating residues .
  • Mutagenesis : Engineer ACE variants (e.g., His353Ala) to validate critical binding residues via SPR (surface plasmon resonance) .

Q. Q6. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and handling powders .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from Boc deprotection) with sodium bicarbonate before disposal. Collect organic waste in approved containers for incineration .
  • Emergency Procedures : In case of inhalation, move to fresh air and administer oxygen if necessary. For spills, absorb with vermiculite and dispose as hazardous waste .

Q. Q7. How can researchers resolve discrepancies in reported melting points (e.g., 162–166°C vs. 59–63°C) for related Boc-protected analogs?

Methodological Answer:

  • Purity Assessment : Verify compound purity via HPLC (>98%) to exclude impurities that depress melting points .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) at controlled heating rates (e.g., 10°C/min) to detect polymorphic transitions or solvate formation .
  • Crystallization Conditions : Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs .

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